Gallium;plutonium

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

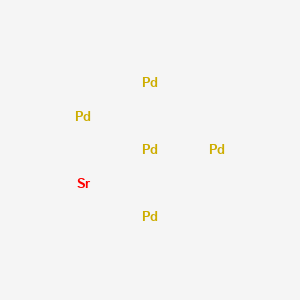

Gallium-plutonium is an alloy of gallium and plutonium, primarily used in nuclear weapon pits where the fission chain reaction is initiated. This alloy was developed during the Manhattan Project. The addition of gallium stabilizes the delta phase of plutonium, making it more machinable and less susceptible to corrosion .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of gallium-plutonium alloy involves alloying plutonium with a small amount of gallium. The preferred composition is 3.0–3.5 mol.% gallium. The alloying process is typically carried out at temperatures between 310–452°C at ambient pressure .

Industrial Production Methods

In industrial settings, the gallium-plutonium alloy is produced by casting. The molten alloy is poured into molds and allowed to solidify. This method is preferred because the molten state of the alloy is denser than its solid state, reducing the formation of bubbles and internal defects .

Analyse Chemischer Reaktionen

Types of Reactions

Gallium-plutonium alloy undergoes several types of chemical reactions, including oxidation and phase transitions. The alloy is stable between -75 and 475°C, but it can undergo phase transitions at lower temperatures, leading to mechanical deformations .

Common Reagents and Conditions

The alloy reacts with oxygen to form plutonium dioxide and plutonium sesquioxide. These reactions typically occur at elevated temperatures and in the presence of oxygen .

Major Products

The major products formed from the oxidation of gallium-plutonium alloy are plutonium dioxide and plutonium sesquioxide .

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, gallium-plutonium alloy is studied for its unique phase stability and electronic properties. Researchers use it to understand the behavior of actinides and their alloys .

Biology and Medicine

While gallium itself has applications in medicine, particularly in cancer treatment and antimicrobial therapies, the gallium-plutonium alloy is not commonly used in biological or medical applications due to its radioactive nature .

Industry

In industry, the primary application of gallium-plutonium alloy is in the production of nuclear weapons. The alloy’s stability and machinability make it ideal for this purpose .

Wirkmechanismus

The mechanism by which gallium stabilizes the delta phase of plutonium involves the even distribution of bonds between plutonium atoms. This increases the stability of the delta phase, making the alloy more ductile and less prone to phase transitions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Plutonium-aluminum alloy: Similar to gallium-plutonium, this alloy also stabilizes the delta phase of plutonium but is less effective in reducing corrosion.

Plutonium-cerium alloy: This alloy is used for similar purposes but has different phase stability characteristics.

Uniqueness

The gallium-plutonium alloy is unique due to its ability to stabilize the delta phase of plutonium over a wide temperature range, its low thermal expansion, and its low susceptibility to corrosion .

Eigenschaften

Molekularformel |

GaPu |

|---|---|

Molekulargewicht |

313.787 g/mol |

IUPAC-Name |

gallium;plutonium |

InChI |

InChI=1S/Ga.Pu |

InChI-Schlüssel |

WOHADDGOYLSINF-UHFFFAOYSA-N |

Kanonische SMILES |

[Ga].[Pu] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.